Cas no 2172447-45-7 (2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine)

2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine
- 2172447-45-7
- EN300-1293975
-
- インチ: 1S/C9H19NO/c1-9(2)4-7(5-9)8(6-10)11-3/h7-8H,4-6,10H2,1-3H3
- InChIKey: RYDHZHDVXMDLEF-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CN)C1CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293975-0.25g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 0.25g |
$1156.0 | 2023-05-27 | ||
Enamine | EN300-1293975-0.05g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 0.05g |
$1056.0 | 2023-05-27 | ||
Enamine | EN300-1293975-500mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 500mg |
$1207.0 | 2023-09-30 | ||
Enamine | EN300-1293975-10.0g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 10g |
$5405.0 | 2023-05-27 | ||
Enamine | EN300-1293975-100mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 100mg |
$1106.0 | 2023-09-30 | ||
Enamine | EN300-1293975-5000mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 5000mg |
$3645.0 | 2023-09-30 | ||
Enamine | EN300-1293975-1000mg |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 1000mg |
$1256.0 | 2023-09-30 | ||
Enamine | EN300-1293975-2.5g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 2.5g |
$2464.0 | 2023-05-27 | ||
Enamine | EN300-1293975-1.0g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 1g |
$1256.0 | 2023-05-27 | ||
Enamine | EN300-1293975-0.1g |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine |
2172447-45-7 | 0.1g |
$1106.0 | 2023-05-27 |
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amineに関する追加情報
Introduction to 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine (CAS No. 2172447-45-7)
2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2172447-45-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a 3,3-dimethylcyclobutyl substituent and a methoxyethan-1-amine backbone, exhibits unique structural and functional properties that make it a valuable candidate for further research and development.
The 3,3-dimethylcyclobutyl moiety contributes to the steric bulk of the molecule, which can influence its binding affinity and metabolic stability. This structural feature is particularly relevant in drug design, where optimal interactions with biological targets are crucial. The presence of a secondary amine group in the methoxyethan-1-amine part of the molecule suggests potential for hydrogen bonding interactions, which are often essential for drug-receptor binding.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. Studies have shown that molecules with similar structural motifs can exhibit promising activities in various therapeutic areas, including central nervous system (CNS) disorders and inflammatory diseases. The dimethylcyclobutyl group, in particular, has been identified as a key pharmacophore in several bioactive scaffolds, enhancing both solubility and bioavailability.
In the context of medicinal chemistry, the synthesis of 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine involves sophisticated organic transformations that require careful optimization to achieve high yields and purity. Techniques such as Grignard reactions, nucleophilic substitutions, and cyclizations are commonly employed to construct the desired framework. The introduction of the methoxyethan-1-amine group often necessitates protective group strategies to prevent unwanted side reactions during multi-step syntheses.
The compound’s potential biological activity has been explored through in vitro assays targeting various enzymes and receptors. Preliminary data indicate that derivatives of this scaffold may possess inhibitory effects on enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. For instance, analogs with similar amine functionalities have shown promise in modulating kinases and proteases that play critical roles in disease progression.
The pharmacological profile of 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine is further influenced by its solubility characteristics. The combination of lipophilic and hydrophilic elements within its structure allows for reasonable membrane permeability while maintaining aqueous solubility. This balance is essential for achieving effective drug delivery systems, particularly when oral or intravenous administration is considered.
Advances in biocatalysis have also opened new avenues for the functionalization of this compound. Enzymatic methods offer a sustainable alternative to traditional synthetic routes, reducing waste generation and improving atom economy. For example, transaminase-catalyzed reactions have been successfully applied to introduce amine groups into complex molecular architectures with high selectivity.
The regulatory landscape for novel pharmaceutical compounds necessitates rigorous safety and efficacy evaluations before clinical translation. Preclinical studies involving 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine are currently underway to assess its toxicity profile and therapeutic potential. These studies include acute toxicity tests, chronic exposure assessments, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure that the compound meets safety standards while demonstrating clinical relevance.
The integration of machine learning algorithms has revolutionized drug discovery by enabling rapid screening of large chemical libraries. Predictive models can identify potential hits based on structural features alone, significantly reducing the time required for hit identification. In this regard, 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine represents an interesting scaffold for virtual screening campaigns aimed at identifying new therapeutic agents.
Future directions in the study of this compound may include exploring its role as a lead molecule for drug development or as an intermediate in more complex synthetic pathways. Collaborative efforts between academic researchers and industry scientists could accelerate progress by combining expertise in synthetic chemistry, computational biology, and preclinical testing.
In summary, 2-(3,3-dimethylcyclobutyl)-2-methoxyethan-1-amine (CAS No. 2172447-45-7) is a structurally intriguing compound with potential applications across multiple therapeutic domains. Its unique combination of steric hindrance from the dimethylcyclobutyl group and hydrogen bonding capabilities from the methoxyethan-1-amine moiety positions it as a promising candidate for further exploration in pharmaceutical research.
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